molecular formula C8H8Cl2N4 B1672423 Guanabenz CAS No. 5051-62-7

Guanabenz

Cat. No. B1672423
CAS RN: 5051-62-7
M. Wt: 231.08 g/mol
InChI Key: WDZVGELJXXEGPV-YIXHJXPBSA-N
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Description

Guanabenz is an alpha-2 adrenergic agonist used to treat hypertension . It belongs to the general class of medicines called antihypertensives . It is used to treat high blood pressure (hypertension) as it adds to the workload of the heart and arteries .


Synthesis Analysis

Guanabenz has been found to have some anti-inflammatory properties in different pathological situations, including multiple sclerosis . It was found in one study to exert an inhibitory effect by decreasing the abundance of the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .


Molecular Structure Analysis

Guanabenz has a molecular formula of C8H8Cl2N4 and a molar mass of 231.08 g·mol−1 . The planar hydrazinecarboximidamide moiety is slightly inclined to the phenyl group .


Chemical Reactions Analysis

Guanabenz’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . It also decreases the response to peripheral sympathetic nerve stimulation .


Physical And Chemical Properties Analysis

Guanabenz has a molecular weight of 231.08 and a molecular formula of C8H8Cl2N4 .

Scientific Research Applications

  • Antihypertensive Properties : Guanabenz is an effective antihypertensive agent, functioning as a central alpha 2-adrenoceptor agonist. It decreases sympathetic outflow from the brain to the peripheral circulatory system, lowering blood pressure in cases of mild to moderate hypertension. It is comparable to methyldopa and clonidine in its efficacy and can be combined with diuretics for enhanced effects (Holmes et al., 1983).

  • Potential in Amyotrophic Lateral Sclerosis (ALS) Treatment : Guanabenz shows promise in treating ALS due to its ability to modulate protein synthesis and prevent misfolded protein accumulation. Its neuroprotective effects, based on the inhibition of eIF2α dephosphorylation, may slow ALS progression (Della et al., 2017).

  • Applications in Prion Diseases : Research on guanabenz derivatives reveals potent antiprion activity without the side effect of α2-adrenergic receptor agonistic activity. These derivatives also inhibit protein folding activity of the ribosome, potentially useful in treating prion-based diseases and other amyloid disorders (Nguyen et al., 2014).

  • Misfolding Stress**: Guanabenz has been found to protect cells from lethal accumulation of misfolded proteins in the endoplasmic reticulum. It binds to a regulatory subunit of protein phosphatase 1, selectively disrupting stress-induced dephosphorylation of eIF2α. This favors protein folding, rescuing cells from protein misfolding stress (Tsaytler et al., 2011).
  • Potential in Multiple Sclerosis (MS) Therapy : Guanabenz enhances the integrated stress response to protect oligodendrocytes against inflammatory CNS environments, showing potential as a therapy for MS. In a mouse model of MS, guanabenz alleviated clinical symptoms, correlated with increased oligodendrocyte survival and diminished CNS CD4+ T cell accumulation (Way et al., 2015).

  • Inhibition of TLR9 Signaling in Autoimmune Inflammation : Guanabenz attenuates autoimmune inflammation by preventing TLR9 from reaching endosomes and becoming fully activated. It inhibits TLR9 activation independently of GADD34 activity on eIF2α and decreases the abundance of CH25H, a cholesterol hydroxylase linked to antiviral immunity. This property makes it a candidate for treating type I IFN–dependent pathologies (Perego et al., 2018).

Safety And Hazards

Guanabenz is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause excessive contraction of the pupils, irritability, low blood pressure, sleepiness, slow heartbeat, and sluggishness . It may also impair your thinking or reactions .

Future Directions

Guanabenz has been suggested for use in future clinical studies due to its antioxidant properties . It has also been found to have some anti-inflammatory properties in different pathological situations, including multiple sclerosis .

properties

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVGELJXXEGPV-YIXHJXPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23256-50-0 (monoacetate)
Record name Guanabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanabenz

CAS RN

60329-03-5, 5051-62-7
Record name Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60329-03-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name guanabenz
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Record name Guanabenz
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Record name GUANABENZ
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,140
Citations
B Holmes, RN Brogden, RC Heel, TM Speight… - Drugs, 1983 - Springer
… guanabenz may be combined with a diuretic to increase its blood pressure-lowering effect. The overall incidence of side effects seen with guanabenz … of guanabenz therapy in some …
Number of citations: 134 link.springer.com
C Neuber, J Uebeler, T Schulze, H Sotoud… - PloS one, 2014 - journals.plos.org
… 1 by the small molecule guanabenz (antihypertensive, α 2 -… In this study we assessed whether guanabenz protects against … (ii) Guanabenz had no measurable effect alone, but …
Number of citations: 38 journals.plos.org
J Martynowicz, L Augusto, RC Wek, SL Boehm… - MBio, 2019 - Am Soc Microbiol
… showed that guanabenz possesses antiparasitic activity; here, we show that guanabenz reproducibly … Regardless of the administration route, guanabenz reverses Toxoplasma-induced …
Number of citations: 46 journals.asm.org
I Benmerzouga, LA Checkley, MT Ferdig… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… suggest that guanabenz can be … of guanabenz against additional Toxoplasma strains as well as the fellow apicomplexan parasite Plasmodium falciparum in vitro, noting that guanabenz …
Number of citations: 45 journals.asm.org
M Kotańska, J Knutelska, N Nicosia, K Mika… - Naunyn-schmiedeberg's …, 2022 - Springer
… We also confirmed the beneficial effect of Guanabenz on plasma glucose level. The present … Guanabenz strongly inhibits gastric emptying (about 80% at a dose of 5 mg/kg). Guanabenz …
Number of citations: 1 link.springer.com
FG McMahon, JR Ryan, AK Jain… - Clinical …, 1977 - Wiley Online Library
… guanabenz treatment. Note that after week 4 all patients received guanabenz; ie, the guanabenz … , and the placebo group was changed to guanabenz treatment. Each point represents a …
Number of citations: 35 ascpt.onlinelibrary.wiley.com
L Wang, B Popko, E Tixier, RP Roos - Neurobiology of disease, 2014 - Elsevier
… Guanabenz, a centrally acting oral drug approved for the … mtSOD1 transgenic mice with guanabenz and found a significant … Our studies show that guanabenz ameliorates disease in …
Number of citations: 127 www.sciencedirect.com
R Muramatsu, T Sato, K Hamamura, K Miyazawa… - Journal of …, 2021 - Elsevier
… of α 2 -AR agonist guanabenz attenuates alveolar bone … To examine the inhibitory effect of guanabenz on periodontitis, we … To assess the suppressive effects of guanabenz on pro-…
Number of citations: 5 www.sciencedirect.com
T Baum, AT Shropshire - European journal of pharmacology, 1976 - Elsevier
… Prior studies demonstrated that guanabenz reduces systemic … Guanabenz failed to modify carotid sinus nerve activity in a … central sympathoinhibitory effect of guanabenz results from α-…
Number of citations: 78 www.sciencedirect.com
D Tribouillard-Tanvier, V Beringue, N Desban, F Gug… - PloS one, 2008 - journals.plos.org
Background Prion-based diseases are incurable transmissible neurodegenerative disorders affecting animals and humans. Methodology/Principal Findings Here we report the …
Number of citations: 136 journals.plos.org

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